molecular formula C20H23F2N3O B5710333 N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

Cat. No. B5710333
M. Wt: 359.4 g/mol
InChI Key: BPRSYDYIEHKHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, commonly known as DFP-10825, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of piperazine derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of DFP-10825 is not yet fully understood. However, it is believed to act as a selective antagonist of the 5-HT2A serotonin receptor. It also has a high affinity for the alpha-1 adrenergic receptor and the dopamine D2 receptor. These interactions may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, it has been found to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFP-10825 is its potential therapeutic applications. It has shown promising results in various studies and may be a viable option for the treatment of neurological disorders and pain. However, one of the limitations of DFP-10825 is its relatively new status as a compound. More research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on DFP-10825. One area of interest is its potential use as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use as a treatment for depression. It has been found to have antidepressant effects in animal models of depression. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in humans.
Conclusion:
In conclusion, DFP-10825 is a novel compound that has shown promising results in various scientific research applications. Its potential therapeutic applications make it an interesting area of study for researchers. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

DFP-10825 can be synthesized by the reaction of 2,4-difluoroaniline with 4-(2-methylbenzyl)piperazine in the presence of acetic anhydride. The resulting intermediate is then treated with acetic acid and acetic anhydride to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c1-15-4-2-3-5-16(15)13-24-8-10-25(11-9-24)14-20(26)23-19-7-6-17(21)12-18(19)22/h2-7,12H,8-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRSYDYIEHKHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.